N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes and ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be explored for its pharmacological properties, including potential use as an enzyme inhibitor or therapeutic agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific chemical structure, which includes a chloropropyl group and a benzodioxol ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H23ClN2O5 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C21H23ClN2O5/c1-13(22)9-15-16(11-23-24-17(25)10-14-7-5-4-6-8-14)19(27-3)21-20(18(15)26-2)28-12-29-21/h4-8,11,13H,9-10,12H2,1-3H3,(H,24,25)/b23-11+ |
InChI Key |
LQCGQXJHMNEEBE-FOKLQQMPSA-N |
Isomeric SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)CC3=CC=CC=C3)Cl |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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